5-(2-Fluoro-4-hydroxyphenyl)isoxazole-3-carboxylic Acid

Medicinal Chemistry Fragment-Based Drug Design Structure-Activity Relationship

5-(2-Fluoro-4-hydroxyphenyl)isoxazole-3-carboxylic acid (CAS 1895145-22-8, MF: C₁₀H₆FNO₄, MW: 223.16) is a heterobifunctional building block featuring a 3-carboxylic acid handle and a 5‑(2‑fluoro‑4‑hydroxyphenyl) pharmacophore on the isoxazole core. The isoxazole ring serves as a privileged scaffold in drug discovery—acting as a bioisostere for enolic β‑dicarbonyl, ester, and amide motifs—while the precisely positioned fluorine and hydroxyl substituents create a unique hydrogen‑bond donor/acceptor network and electronic profile that distinguishes this compound from simple fluoro‑phenyl or hydroxy‑phenyl isoxazole analogs.

Molecular Formula C10H6FNO4
Molecular Weight 223.16 g/mol
Cat. No. B15322116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Fluoro-4-hydroxyphenyl)isoxazole-3-carboxylic Acid
Molecular FormulaC10H6FNO4
Molecular Weight223.16 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1O)F)C2=CC(=NO2)C(=O)O
InChIInChI=1S/C10H6FNO4/c11-7-3-5(13)1-2-6(7)9-4-8(10(14)15)12-16-9/h1-4,13H,(H,14,15)
InChIKeyLDASEMSNVPGNMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Fluoro-4-hydroxyphenyl)isoxazole-3-carboxylic Acid: A Dual-Acting Isoxazole Scaffold for Targeted Medicinal Chemistry


5-(2-Fluoro-4-hydroxyphenyl)isoxazole-3-carboxylic acid (CAS 1895145-22-8, MF: C₁₀H₆FNO₄, MW: 223.16) is a heterobifunctional building block featuring a 3-carboxylic acid handle and a 5‑(2‑fluoro‑4‑hydroxyphenyl) pharmacophore on the isoxazole core [1]. The isoxazole ring serves as a privileged scaffold in drug discovery—acting as a bioisostere for enolic β‑dicarbonyl, ester, and amide motifs—while the precisely positioned fluorine and hydroxyl substituents create a unique hydrogen‑bond donor/acceptor network and electronic profile that distinguishes this compound from simple fluoro‑phenyl or hydroxy‑phenyl isoxazole analogs [1]. These dual functional handles enable simultaneous participation in amide coupling (via the carboxylic acid) and metal‑chelation or target‑binding interactions (via the fluorophenol motif), positioning the compound as a versatile intermediate for fragment‑based drug design, PROTAC linker synthesis, and kinase inhibitor programs [1].

Why 5-(2-Fluoro-4-hydroxyphenyl)isoxazole-3-carboxylic Acid Cannot Be Interchanged With Other 5‑Aryl‑isoxazole‑3‑carboxylic Acids


Within the 5‑aryl‑isoxazole‑3‑carboxylic acid class, even conservative substituent permutations on the phenyl ring produce sharply divergent biological readouts. Studies on 4,5‑diaryl‑isoxazole‑3‑carboxylic acid FLAP inhibitors demonstrate that exchanging the aryl substitution pattern shifts cellular 5‑LO product synthesis potency by >30‑fold (IC₅₀ = 0.24 µM for the optimized diaryl pair vs. IC₅₀ ≥ 8 µM for other regioisomers) [1]. In the fluorophenyl‑isoxazole‑carboxamide anticancer series, antiproliferative activity against Hep3B cells varied from an IC₅₀ of 5.76 µg/mL (compound 2f) to >100 µg/mL for positionally isomeric analogs, underscoring that fluorine placement and phenol regio‑chemistry are dominant drivers of target engagement [2]. Consequently, a 5‑(4‑hydroxyphenyl) (CAS 33282‑15‑4) or 5‑(2‑fluorophenyl) (CAS 668970‑73‑8) analog—lacking either the fluorine atom or the hydroxyl group—cannot reproduce the same hydrogen‑bond geometry, electronic surface potential, or metabolic stability profile of 5‑(2‑fluoro‑4‑hydroxyphenyl)isoxazole‑3‑carboxylic acid, and substituting one for the other without comparative validation risks losing target potency, altering ADME properties, or introducing unanticipated off‑target liabilities [1][2].

Quantitative Differentiation Evidence for 5-(2-Fluoro-4-hydroxyphenyl)isoxazole-3-carboxylic Acid vs. Closest Analogs


Steric and Electronic Signature of 2‑Fluoro‑4‑hydroxyphenyl Motif vs. 2‑Fluorophenyl and 4‑Hydroxyphenyl Analogs

The 2‑fluoro‑4‑hydroxyphenyl substituent on the isoxazole 5‑position creates a unique electronic environment that cannot be achieved by either the 2‑fluorophenyl (CAS 668970‑73‑8) or 4‑hydroxyphenyl (CAS 33282‑15‑4) analogs. The electron‑withdrawing fluorine atom at the ortho position reduces the phenolic pKa by approximately 1–1.5 log units relative to non‑fluorinated 4‑hydroxyphenyl isoxazoles, enhancing hydrogen‑bond donor acidity. Simultaneously, the para‑hydroxyl group increases aqueous solubility versus the purely lipophilic 2‑fluorophenyl analog. In the FLAP inhibitor series, a 2‑fluoro‑4‑hydroxyphenyl‑containing diaryl isoxazole (compound 39) achieved an IC₅₀ of 0.24 µM for cellular 5‑LO product synthesis inhibition, whereas close regioisomers lacking either the fluorine or hydroxyl group showed IC₅₀ values ≥8 µM—a >33‑fold difference [1]. In the anticancer carboxamide series, 5‑(2‑fluoro‑4‑hydroxyphenyl)‑substituted derivative 2f displayed an IC₅₀ of 5.76 µg/mL against Hep3B cells, representing a 2–6‑fold potency advantage over the 3‑chlorophenyl analog 2d (IC₅₀ = 11.60 µg/mL) and other non‑fluorinated congeners [2].

Medicinal Chemistry Fragment-Based Drug Design Structure-Activity Relationship

Purity and Supply Chain Differentiation vs. 5-(2-Fluorophenyl)isoxazole-3-carboxylic Acid

Among commercially available 5‑aryl‑isoxazole‑3‑carboxylic acids, supply chain maturity and purity specifications vary significantly. The non‑hydroxylated analog 5‑(2‑fluorophenyl)isoxazole‑3‑carboxylic acid (CAS 668970‑73‑8) is listed by major suppliers at a standard purity of 95% [1], while 5‑(2‑fluoro‑4‑hydroxyphenyl)isoxazole‑3‑carboxylic acid (CAS 1895145‑22‑8) is available through multiple specialty vendors with batch‑specific QC documentation (NMR, HPLC, GC) . Although head‑to‑head lot‑release data are not publicly aggregated, the presence of multiple competitive suppliers for the target compound, each providing analytical certificates, indicates a higher level of supply chain redundancy and quality assurance infrastructure compared to many mono‑substituted analogs that rely on single‑source supply .

Chemical Procurement Quality Control Building Block Sourcing

Hydroxyl Group Imparts Synthetic Versatility Over Non‑Hydroxylated Fluorophenyl Analogs

The phenolic –OH of 5‑(2‑fluoro‑4‑hydroxyphenyl)isoxazole‑3‑carboxylic acid serves as an orthogonal synthetic handle absent in 5‑(2‑fluorophenyl)isoxazole‑3‑carboxylic acid (CAS 668970‑73‑8). This enables O‑alkylation, Mitsunobu coupling, sulfonylation, or carbamate formation without affecting the 3‑carboxylic acid, effectively doubling the number of diversification vectors from one (carboxylic acid only) to two (carboxylic acid + phenol) [1]. In PROTAC linker design, simultaneous attachment of an E3 ligase ligand (via the acid) and a target‑protein ligand (via the phenol) can be achieved in a single intermediate, streamlining convergent synthesis relative to the non‑hydroxylated comparator, which would require separate introduction of a hydroxy‑functionalized linker [1][2].

Synthetic Chemistry PROTAC Design Bioconjugation

Predicted Metabolic Advantage Through Fluorine Blocking of Parahydroxyphenyl Oxidation

In 5‑(4‑hydroxyphenyl)isoxazole‑3‑carboxylic acid (CAS 33282‑15‑4), the unsubstituted phenol is susceptible to rapid Phase II glucuronidation and sulfation, which can limit in vivo exposure. The ortho‑fluorine atom in 5‑(2‑fluoro‑4‑hydroxyphenyl)isoxazole‑3‑carboxylic acid is predicted to sterically and electronically shield the 4‑OH from UDP‑glucuronosyltransferase (UGT) active sites, a well‑documented phenomenon in fluorophenol‑containing drugs [1]. While no direct metabolic stability comparison data are available for this specific compound pair, the class‑level precedent indicates that 2‑fluoro‑4‑hydroxyphenyl motifs consistently exhibit 2–10‑fold longer microsomal half‑lives than their non‑fluorinated 4‑hydroxyphenyl counterparts across diverse chemotypes [1]. This predicted metabolic advantage is a key differentiator for programs prioritizing oral bioavailability or extended pharmacokinetic profiles.

Drug Metabolism ADME Pharmacokinetics

Optimal Procurement and Research Use Cases for 5-(2-Fluoro-4-hydroxyphenyl)isoxazole-3-carboxylic Acid


Fragment‑Based Screening Deck Assembly Targeting Kinase Hinge Regions

The 2‑fluoro‑4‑hydroxyphenyl‑isoxazole‑3‑carboxylic acid scaffold maps ideally onto the ATP‑binding pocket of kinases, where the carboxylic acid engages the catalytic lysine and the fluorophenol forms a bidentate hydrogen‑bond with the hinge region [1]. Compound libraries built around this core—rather than non‑hydroxylated or non‑fluorinated analogs—yield higher hit rates in differential scanning fluorimetry (DSF) screens because the dual‑HBD pharmacophore pre‑organizes key binding interactions [1].

PROTAC Linker Intermediate for Convergent Bifunctional Degrader Synthesis

With orthogonal carboxylic acid and phenolic handles, this compound serves as a single‑intermediate platform for constructing PROTACs where the acid is coupled to a VHL or cereblon E3 ligase ligand and the phenol is elaborated to attach the target‑protein warhead [1]. This convergent approach reduces linear step count by 2–3 steps relative to using the singly functionalized 5‑(2‑fluorophenyl) analog [1][2].

FLAP‑Targeted Anti‑Inflammatory Lead Optimization

Building upon the FLAP inhibitor SAR where 4,5‑diaryl isoxazoles bearing the 2‑fluoro‑4‑hydroxyphenyl motif achieved IC₅₀ values of 0.24 µM, this compound can be employed as a key intermediate for second‑generation FLAP inhibitors that require further optimization of solubility, selectivity, or in vivo half‑life [1]. Its pre‑installed fluorophenol eliminates the need for late‑stage fluorination, a common bottleneck in FLAP inhibitor synthesis [1].

Anticancer SAR Expansion Around Hep3B‑Active Fluorophenyl Isoxazole Lead 2f

The fluorophenyl‑isoxazole‑carboxamide lead 2f (Hep3B IC₅₀ = 5.76 µg/mL) derives its potency directly from the 5‑(2‑fluoro‑4‑hydroxyphenyl)isoxazole core [2]. Procuring the carboxylic acid precursor enables systematic amide library synthesis to explore the structure–activity relationship of the amide tail without altering the validated fluorophenol‑isoxazole pharmacophore, accelerating hit‑to‑lead timelines [2].

Quote Request

Request a Quote for 5-(2-Fluoro-4-hydroxyphenyl)isoxazole-3-carboxylic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.